molecular formula C8H12F3NO2 B12095792 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B12095792
M. Wt: 211.18 g/mol
InChI Key: WDCVMISKVQCODT-UHFFFAOYSA-N
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Description

    2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid: (CAS No.

  • It features a cyclohexane ring substituted with an amino group, a trifluoromethyl group, and a carboxylic acid functional group.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: These reactions typically occur under controlled temperature and solvent conditions.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies and as a building block for more complex molecules.

      Biology and Medicine: Research may explore its potential as a pharmacophore or as a scaffold for drug design.

      Industry: Its applications in industry remain to be fully explored.

  • Mechanism of Action

    • Detailed information on the mechanism of action is scarce. Further research is needed to understand how this compound exerts its effects.
    • Molecular targets and pathways involved are yet to be elucidated.
  • Comparison with Similar Compounds

      Similar Compounds: Another related compound is (CAS No.

      Uniqueness: The trifluoromethyl group in the 2-position of the cyclohexane ring distinguishes it from other carboxylic acids.

    Properties

    Molecular Formula

    C8H12F3NO2

    Molecular Weight

    211.18 g/mol

    IUPAC Name

    2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

    InChI

    InChI=1S/C8H12F3NO2/c9-8(10,11)7(12)4-2-1-3-5(7)6(13)14/h5H,1-4,12H2,(H,13,14)

    InChI Key

    WDCVMISKVQCODT-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(C(C1)C(=O)O)(C(F)(F)F)N

    Origin of Product

    United States

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